3,8'-Biflaviolin

Beschreibung

Structure

3D Structure

Eigenschaften

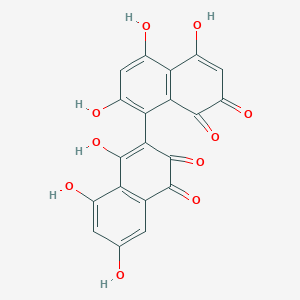

Molekularformel |

C20H10O10 |

|---|---|

Molekulargewicht |

410.3 g/mol |

IUPAC-Name |

4,5,7-trihydroxy-3-(2,4,5-trihydroxy-7,8-dioxonaphthalen-1-yl)naphthalene-1,2-dione |

InChI |

InChI=1S/C20H10O10/c21-5-1-6-12(7(22)2-5)19(29)16(20(30)17(6)27)14-10(25)3-8(23)13-9(24)4-11(26)18(28)15(13)14/h1-4,21-25,29H |

InChI-Schlüssel |

IHEKRRLEONOHHE-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=C(C2=C1C(=O)C(=O)C(=C2O)C3=C(C=C(C4=C3C(=O)C(=O)C=C4O)O)O)O)O |

Herkunft des Produkts |

United States |

Biosynthetic Pathways and Enzymology of 3,8 Biflaviolin Formation

Precursor Identification and Type III Polyketide Synthase (PKS) Involvement

The biosynthetic journey to 3,8'-biflaviolin begins with the assembly of its monomeric building block, flaviolin (B1202607), a process orchestrated by a Type III polyketide synthase (PKS).

Role of Flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone) as a Monomeric Unit

Flaviolin (2,5,7-trihydroxy-1,4-naphthoquinone) serves as the direct precursor, or monomeric unit, for the synthesis of this compound. nih.govrsc.org The final step in the formation of this compound is the oxidative dimerization of two flaviolin molecules. researchgate.netnih.govasm.org This crucial C-C bond formation is catalyzed by a specific class of enzymes known as biflaviolin synthases. qmul.ac.ukexpasy.orgwikipedia.org The structure of flaviolin provides the necessary phenolic groups that are targeted by these enzymes to facilitate the coupling reaction. nih.gov

Intermediates and Sequential Biotransformations leading to Flaviolin

The biosynthesis of flaviolin itself is a well-characterized pathway that starts with the condensation of multiple malonyl-CoA units. researchgate.netnih.gov This process is catalyzed by a Type III polyketide synthase (PKS) known as 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (THNS), encoded by genes such as rppA. nih.govresearchgate.netnih.gov The enzyme catalyzes the sequential condensation of five malonyl-CoA molecules to produce the intermediate 1,3,6,8-tetrahydroxynaphthalene (THN). researchgate.netnih.gov Following its synthesis by the PKS, THN undergoes spontaneous auto-oxidation to yield the stable red pigment, flaviolin. researchgate.net In some fungi, the accumulation of flaviolin is observed when melanin (B1238610) biosynthesis is blocked by inhibitors like tricyclazole, further supporting its role as a key intermediate derived from THN. researchgate.net

Cytochrome P450 Enzyme-Mediated Oxidative Dimerization Mechanisms

The transformation of flaviolin into biflaviolin isomers is not a spontaneous event but is precisely controlled by cytochrome P450 (P450) enzymes. These enzymes catalyze an unusual oxidative C-C coupling reaction, a departure from the more common monooxygenase activity associated with P450s. rsc.orgresearchgate.netqmul.ac.uk

Characterization of Biflaviolin Synthase Enzymes (e.g., CYP158A2, CYP158A3, CYP158C1)

Several cytochrome P450 enzymes have been identified as biflaviolin synthases. The most extensively studied is CYP158A2 , from the soil bacterium Streptomyces coelicolor A3(2). nih.govqmul.ac.uk It is a heme-thiolate protein that catalyzes the polymerization of flaviolin into both biflaviolin and triflaviolin. researchgate.netqmul.ac.ukexpasy.org The gene for CYP158A2 is often found in an operon adjacent to the rppA gene, which encodes the Type III PKS responsible for flaviolin's precursor, suggesting a coordinated role in pigment production. nih.govfrontiersin.org

Another key enzyme is CYP158A3 , found in Streptomyces avermitilis. nih.govnih.gov It shares a high degree of amino acid sequence identity (81%) with CYP158A2 and is considered its orthologue. nih.gov Functional studies have confirmed that CYP158A3 also acts as a biflaviolin synthase, capable of dimerizing analogs of flaviolin. nih.govnih.gov

CYP158C1 , from Streptomyces cattleya, has also been characterized. While its primary role in its native host may differ, studies have shown it is capable of catalyzing biaryl coupling reactions on various flavonoids, including the dimerization of the isoflavone (B191592) daidzein. beilstein-journals.org This demonstrates the broader catalytic potential of the CYP158 family for C-C bond formation on diverse polyketide substrates. beilstein-journals.org

Enzymatic Catalysis of C-C Coupling Reactions

A key feature of this catalytic mechanism is that while oxygen is required for the P450 catalytic cycle, it is not incorporated into the final biflaviolin product. qmul.ac.ukexpasy.org Instead, the enzyme facilitates a one-electron oxidation of the phenolic substrate, likely generating a radical intermediate that then undergoes intermolecular coupling to form the C-C bond. asm.org The enzyme's active site plays a crucial role in controlling the regiospecificity of this coupling, directing the formation of specific isomers like this compound or 3,3'-biflaviolin. nih.gov Crystal structures of CYP158A2 show two flaviolin molecules bound simultaneously in the active site, stacked above the heme cofactor, which facilitates this oxidative coupling. nih.govnih.gov

Comparative Analysis of Different Cytochrome P450 Isoforms in Biflaviolin Biosynthesis

Comparative studies of P450 isoforms reveal subtle yet significant differences in their function. Although both CYP158A1 and CYP158A2 from S. coelicolor catalyze the dimerization of flaviolin, they exhibit distinct product profiles. nih.gov CYP158A2 produces three isomers of biflaviolin and one triflaviolin, whereas CYP158A1 generates only two of the three biflaviolin isomers and in very different molar ratios compared to CYP158A2. nih.govresearchgate.netnih.gov

This difference in product regiospecificity is attributed to variations in their active site structures and substrate binding modes. nih.govnih.gov X-ray crystallography revealed that in CYP158A2, two flaviolin molecules bind closely together over the heme plane. nih.gov In contrast, in CYP158A1, only one flaviolin molecule binds near the heme iron, while the second is positioned much farther away at the entrance to the substrate access channel. nih.gov These different structural orientations directly influence which carbon atoms on the flaviolin monomers are coupled. nih.gov

CYP158A3 from S. avermitilis shows high structural and functional similarity to CYP158A2, suggesting it is a direct orthologue that performs a similar role in pigment biosynthesis in its host organism. nih.govnih.gov Homology modeling confirms that the majority of its structural elements align with CYP158A2. nih.gov The study of these various isoforms provides insight into how enzyme evolution can fine-tune catalytic outcomes to produce a specific array of secondary metabolites. nih.govnih.gov

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Enzyme Class | Function | Organism Example | Reference |

|---|---|---|---|---|

| 1,3,6,8-Tetrahydroxynaphthalene Synthase (e.g., RppA) | Type III Polyketide Synthase (PKS) | Synthesizes 1,3,6,8-tetrahydroxynaphthalene (THN) from malonyl-CoA. | Streptomyces coelicolor | nih.govresearchgate.net |

| CYP158A2 | Cytochrome P450 (Biflaviolin Synthase) | Catalyzes oxidative dimerization of flaviolin to biflaviolin and triflaviolin. | Streptomyces coelicolor A3(2) | researchgate.netqmul.ac.uk |

| CYP158A3 | Cytochrome P450 (Biflaviolin Synthase) | Catalyzes C-C coupling reactions for pigment biosynthesis; orthologue of CYP158A2. | Streptomyces avermitilis | nih.govnih.gov |

Table 2: Comparative Analysis of CYP158 Isoforms

| Enzyme | Organism | Products | Key Mechanistic/Structural Features | Reference |

|---|---|---|---|---|

| CYP158A1 | S. coelicolor A3(2) | Two isomers of biflaviolin (e.g., 3,3'- and 3,8'-) | Binds one flaviolin molecule near the heme and a second molecule far from the active site. Produces a different ratio of products than CYP158A2. | nih.govnih.gov |

| CYP158A2 | S. coelicolor A3(2) | Three isomers of biflaviolin and one triflaviolin. | Binds two flaviolin molecules stacked closely together over the heme, facilitating efficient polymerization. | nih.govresearchgate.netnih.gov |

| CYP158A3 | S. avermitilis | Dimerized products from flaviolin analogs. | High sequence (81%) and structural homology to CYP158A2; considered a functional orthologue. | nih.govnih.gov |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Flaviolin |

| 2,5,7-trihydroxy-1,4-naphthoquinone |

| 1,3,6,8-tetrahydroxynaphthalene (THN) |

| Malonyl-CoA |

| 3,3'-biflaviolin |

| Triflaviolin |

| Daidzein |

| 2-hydroxyjuglone |

| 5-hydroxy-scytaline |

| 6-methylsalicylic acid |

| Aloesone |

| 3-Geranyl-Flaviolin |

| 3-linalylflaviolin |

| 2-hydroxynaphthoquinone (2-OH NQ) |

| Myristic acid |

| Resveratrol |

| Stilbenes |

| Avermectins |

Regulatory Mechanisms of Biflaviolin Biosynthesis Gene Clusters

The transcriptional control of biosynthetic gene clusters is fundamental to the production of secondary metabolites. These mechanisms can be broadly categorized into pathway-specific regulation, where regulatory genes are located within or adjacent to the BGC, and global regulation, where broader cellular signals and master regulators influence multiple pathways simultaneously. frontiersin.orgfrontiersin.org

Pathway-Specific Regulators (PSRs)

Pathway-specific regulators, also known as cluster-situated regulators (CSRs), are transcription factors encoded by genes within the BGC they control. frontiersin.org They act as direct switches, either activating or repressing the transcription of the biosynthetic genes in the cluster. frontiersin.org This co-localization allows for precise and coordinated expression of the entire pathway. In Streptomyces, several families of PSRs are common, including Streptomyces Antibiotic Regulatory Proteins (SARPs) and Large ATP-binding Regulators of the LuxR family (LAL). frontiersin.org These regulators typically bind to specific DNA sequences in the promoter regions of the genes they control, thereby initiating transcription. frontiersin.org While many BGCs for antibiotics like actinorhodin (B73869) (controlled by ActII-ORF4) and streptomycin (B1217042) (controlled by StrR) are well-characterized examples of PSR control, the specific PSR for the biflaviolin cluster has not been definitively identified in all producing organisms. universiteitleiden.nl However, the gene cluster responsible for biflaviolin production in Streptomyces coelicolor A3(2) is a conserved three-gene operon that includes rppA (encoding a type III polyketide synthase) and CYP158A2 (a cytochrome P450 enzyme). acs.orgresearchgate.net The regulation of this operon is crucial for the synthesis of the precursor flaviolin and its subsequent dimerization to this compound. acs.org

Global and Environmental Regulation

The biosynthesis of secondary metabolites is often triggered by external environmental signals. d-nb.info These signals are interpreted by the cell and transduced through complex signaling cascades that can activate or repress BGCs. frontiersin.org For many soil-dwelling bacteria like Streptomyces, factors such as nutrient availability, pH, temperature, and exposure to light can significantly impact secondary metabolism. nih.govnih.govmdpi.com

The production of pigmented compounds like biflaviolin is often linked to protective functions, such as shielding the organism from harmful UV radiation. acs.orgbeilstein-journals.org This suggests that light itself may be a key environmental regulator. In plants, light is a well-established trigger for flavonoid biosynthesis, a process involving photoreceptors and downstream transcription factors like R2R3 MYB proteins. frontiersin.org While the mechanisms in bacteria are distinct, a similar principle of environmental sensing applies. For instance, low temperatures have been shown to be a critical factor for the expression of genes in the phaseolotoxin (B1679767) BGC in Pseudomonas syringae. mdpi.com

In many cases, BGCs lack an internal, pathway-specific regulator and are instead controlled exclusively by these broader, external regulatory networks. nih.gov This highlights the intricate connection between the organism's central metabolism, its developmental state, and its response to the surrounding environment.

The table below summarizes the key types of regulatory mechanisms involved in the control of secondary metabolite BGCs, which are applicable to biflaviolin synthesis.

Table 1: Key Regulatory Mechanisms for Secondary Metabolite Biosynthesis Gene Clusters

| Regulatory Level | Regulator Type | Description | Known Role/Hypothesized Relevance to Biflaviolin |

| Pathway-Specific | Cluster-Situated Regulators (CSRs) / Pathway-Specific Regulators (PSRs) | Transcription factors encoded within the BGC that directly activate or repress the biosynthetic genes. frontiersin.org Families include SARPs and LALs. | The specific CSR for the biflaviolin operon is not fully elucidated but is expected to control the expression of the rppA and CYP158A2 genes. |

| Global Regulation | Pleiotropic Regulators | Master regulators that control multiple BGCs and other cellular processes, often in response to broad physiological signals (e.g., cell density, nutrient starvation). universiteitleiden.nl | These regulators likely integrate environmental signals to determine the appropriate timing for biflaviolin production. |

| Environmental Signals | Light (UV Radiation) | External physical cue. | The protective role of biflaviolin against UV damage suggests that light exposure could be a direct or indirect signal to upregulate its BGC. acs.orgbeilstein-journals.org |

| Environmental Signals | Temperature | External physical cue. | Temperature is a known regulator of BGCs in other bacteria and may influence the expression of the biflaviolin cluster in Streptomyces. mdpi.com |

| Enzymatic Control | Cytochrome P450 (CYP158A2) | The terminal enzyme in the pathway. acs.org | While not a transcriptional regulator, the availability and activity of this enzyme are a critical control point, catalyzing the C-C coupling of two flaviolin molecules to form this compound. researchgate.net |

Advanced Structural Elucidation Techniques for Biflaviolin Congeners

Spectroscopic Methodologies for Structural Characterization

Spectroscopic techniques are fundamental in the initial characterization and detailed structural analysis of biflaviolin congeners. These methods provide critical information about the molecular framework, functional groups, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of biflavonoids, including the determination of their stereochemistry. researchgate.netmdpi.com However, the analysis of dimeric flavonoids by NMR is often complicated by the hindered rotation around the C-C axis, a phenomenon known as atropisomerism, which can lead to complex spectra. researchgate.net To overcome this, NMR spectra are sometimes recorded at elevated temperatures to facilitate free rotation and produce a single set of resonance signals. d-nb.info For thermally unstable compounds, alternative NMR techniques like 1,1-ADEQUATE can be employed to confirm C-C connectivities without requiring high temperatures. researchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HMQC, and HMBC, are crucial for establishing the connectivity between the two monomeric units. researchgate.netjst.go.jp For instance, in the analysis of a [3′→8″]-biflavonoid, HMBC correlations can reveal the C-C linkage between the C-3′ and C-8″ positions of the two flavone (B191248) units. researchgate.net The absolute configurations of stereogenic centers in biflavonoids can be determined through a combination of NMR data and electronic circular dichroism (ECD) spectroscopy. researchgate.netnih.gov

Detailed NMR studies, sometimes conducted at various temperatures and in different solvents, are used to understand the conformational behavior of these molecules. nih.gov For example, the downfield shift of the C-8 signal and an upfield shift at C-8'' in the 13C-NMR spectrum can indicate a C-3''/C-8 linkage. d-nb.info

Table 1: Exemplary ¹H and ¹³C NMR Spectroscopic Data for a [3′→8″]-Biflavonoid

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| Flavone Unit I | ||

| 2 | 163.8 | - |

| 3 | 102.9 | 6.78 (s) |

| 4 | 182.2 | - |

| 5 | 161.7 | - |

| 6 | 98.9 | 6.22 (d, 2.0) |

| 7 | 164.3 | - |

| 8 | 94.1 | 6.48 (d, 2.0) |

| 1' | 121.5 | - |

| 2' | 128.5 | 7.85 (d, 2.2) |

| 3' | 122.1 | - |

| 4' | 161.4 | - |

| 5' | 116.2 | 6.95 (d, 8.5) |

| 6' | 128.1 | 7.88 (dd, 8.5, 2.2) |

| Flavone Unit II | ||

| 2'' | 164.5 | - |

| 3'' | 109.9 | 6.85 (s) |

| 4'' | 182.5 | - |

| 5'' | 161.5 | - |

| 6'' | 99.4 | 6.38 (s) |

| 7'' | 164.8 | - |

| 8'' | 104.5 | - |

| 1''' | 121.1 | - |

| 2''' | 128.3 | 7.92 (s) |

| 3''' | 117.8 | - |

| 4''' | 161.2 | - |

| 5''' | 116.0 | 6.98 (d, 8.8) |

| 6''' | 128.7 | 7.95 (d, 8.8) |

Note: This table is a generalized representation based on typical values found in the literature for [3′→8″]-biflavonoids and does not represent a specific isolated compound.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is indispensable for determining the molecular formula and analyzing the fragmentation patterns of biflaviolin congeners. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for deducing the elemental composition. jst.go.jppurdue.edulibretexts.orglibretexts.orgexpii.com For example, the molecular formula of a biflavonoid can be determined from the analysis of its negative electrospray ionization mass spectrum (ESIMS). researchgate.net

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of these molecules, offering insights into their structure. mdpi.comnih.govyoutube.com Common fragmentation pathways for flavonoids include dehydration and the loss of carbon monoxide (CO). mdpi.com The retro-Diels-Alder (RDA) process is a characteristic fragmentation pathway observed in the negative ion mode. mdpi.com The fragmentation patterns can help to identify the different monomeric units and the nature of their linkage. usd.ac.id

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule. ashp.orglibretexts.orglibretexts.org The IR spectrum of a biflavonoid typically shows absorption bands corresponding to hydroxyl groups (around 3400 cm⁻¹), conjugated ketones (around 1640 cm⁻¹), and aromatic rings (1600-1450 cm⁻¹). researchgate.netnih.gov These data, in conjunction with other spectroscopic information, confirm the presence of the core flavonoid structure. researchgate.net

Crystallographic and Computational Approaches for Molecular Architecture

While spectroscopic methods provide valuable data, crystallographic and computational techniques offer a more detailed and definitive view of the three-dimensional structure of biflaviolin congeners and their interactions with enzymes.

X-Ray Diffraction (XRD) for Crystal Structure Determination

Single-crystal X-ray diffraction (XRD) is the gold standard for determining the precise three-dimensional atomic or molecular structure of a compound. nih.govuni-jena.denih.govcicenergigune.comuol.de This technique provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral centers. nih.govuol.de The crystal structure of biflaviolin synthase CYP158A2, for example, has been determined, revealing the binding of two flaviolin (B1202607) substrate molecules in the active site, which is crucial for understanding the oxidative coupling mechanism. wikipedia.orgqmul.ac.ukrhea-db.orgweblio.jp

Homology Modeling and Molecular Docking for Enzyme-Substrate Complexes

In cases where obtaining a crystal structure is challenging, homology modeling can be used to generate a three-dimensional model of a protein based on the known structure of a homologous protein. nih.govnih.govsemanticscholar.org For instance, a homology model of CYP158A3, a biflaviolin synthase from Streptomyces avermitilis, was constructed using the crystal structure of CYP158A2 as a template. nih.govnih.govkoreamed.org Superimposing the model with the template structure showed that most structural elements aligned, suggesting that CYP158A3 is likely a biflaviolin synthase. nih.govnih.govkoreamed.orgresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tjnpr.orginnovareacademics.inbhu.ac.indost.gov.phscitechnol.comijs.si This method is used to study enzyme-substrate interactions and can help identify potential inhibitors. tjnpr.org Docking studies with biflavonoids have been performed to evaluate their potential as inhibitors for various protein targets. tjnpr.orginnovareacademics.in For example, molecular docking has been used to assess the binding affinity of Araucaria-derived biflavonoids to the 20S proteasome, identifying promising candidates for anti-rheumatoid arthritis drug development. tjnpr.org

Strategies for Enzymatic and Chemoenzymatic Synthesis of 3,8 Biflaviolin

Recombinant Enzyme Expression and Biocatalysis for Biflaviolin Production

A cornerstone of biflaviolin synthesis is the use of biocatalysts, specifically enzymes capable of performing the necessary oxidative coupling reactions. The production of these enzymes in sufficient quantities and with high purity is achieved through recombinant DNA technology.

The key enzymes responsible for the dimerization of flaviolin (B1202607) monomers to form biflaviolin are cytochrome P450 monooxygenases. researchgate.net For instance, CYP158A2 from Streptomyces coelicolor is known to catalyze the C-C coupling of flaviolin to produce isomers of biflaviolin. researchgate.netfrontiersin.org The process involves expressing the genes encoding these enzymes in a host organism that does not naturally produce them. Escherichia coli is a common choice for this purpose due to its rapid growth and well-understood genetics. nih.govnih.gov The gene for the biflaviolin synthase is cloned into an expression plasmid, which is then introduced into the E. coli host. nih.govminotech.gr Induction of gene expression leads to the production of the recombinant enzyme, which can then be purified and used for in vitro biocatalysis. bioline.org.brprotocols.ioneb.com

| Enzyme | Source Organism | Function |

| CYP158A1 | Streptomyces coelicolor | Catalyzes oxidative C-C coupling of flaviolin. researchgate.net |

| CYP158A2 | Streptomyces coelicolor | Dimerizes flaviolin to form 3,3'-biflaviolin and other isomers. researchgate.netfrontiersin.org |

| CYP158A3 | Streptomyces avermitilis | Exhibits biflaviolin synthase activity, producing different dimer forms. researchgate.net |

| CYP158C1 | Streptomyces cattleya | Dimerizes various flavonoids and aromatic polyketides. nih.govbeilstein-journals.org |

To maximize the yield and efficiency of biflaviolin production, the conditions for the enzymatic reaction must be carefully optimized. Research has shown that factors such as pH, temperature, and the presence of co-factors significantly influence enzyme activity and the regioselectivity of the dimerization. researchgate.net

For in vitro biochemical assays using P450 enzymes like those in the CYP158 family, a typical reaction mixture is incubated at a controlled temperature, often around 37 °C, in a buffered solution (e.g., PBS buffer, pH 7.4) to maintain a stable pH. beilstein-journals.org The reaction requires a source of electrons, which is provided by NADPH, and ancillary redox partner proteins, such as a ferredoxin (Fdx) and a ferredoxin reductase (FdR), to transfer electrons to the P450 enzyme. beilstein-journals.org The concentrations of the substrate (flaviolin), the enzyme, and these essential co-factors are critical variables that need to be fine-tuned. beilstein-journals.org Studies suggest that improving the activity of these enzymes may require further optimization of the reductase partners or other reaction conditions. nih.govbeilstein-journals.org

Table 1: Example of In Vitro Reaction Conditions for a P450-mediated Dimerization This table is based on general conditions reported for CYP158C1, an enzyme with similar catalytic activity.

| Parameter | Optimized Condition/Concentration | Purpose | Citation |

| P450 Enzyme | 3 µM | The biocatalyst for the dimerization reaction. | beilstein-journals.org |

| Substrate | 0.4 mM | The monomer precursor for the dimerization. | beilstein-journals.org |

| Ferredoxin (Fdx) | 5 µM | Electron transfer partner for the P450 enzyme. | beilstein-journals.org |

| Ferredoxin Reductase (FdR) | 5 µM | Reduces the ferredoxin using NADPH. | beilstein-journals.org |

| NADPH | 1 mM | The ultimate source of reducing equivalents (electrons). | beilstein-journals.org |

| Buffer | 50 mM PBS (pH 7.4) | Maintains optimal pH for enzyme activity. | beilstein-journals.org |

| Temperature | 37 °C | Provides optimal thermal conditions for the enzyme. | beilstein-journals.org |

Enzymes can range from being highly specific, acting on only one substrate, to being promiscuous, capable of catalyzing reactions on a variety of similar molecules. semanticscholar.orgnih.govscielo.org.mx Biflaviolin synthases exhibit a fascinating range of this behavior.

CYP158A2 from S. coelicolor is relatively specific, using flaviolin as its natural substrate to synthesize 3,3'-biflaviolin. frontiersin.org Structural studies have shown how two flaviolin molecules are positioned within its active site to facilitate the specific C-C bond formation. researchgate.net In contrast, CYP158A1, from the same organism and subfamily, also dimerizes flaviolin but can produce different linkage isomers, suggesting a slightly different binding mode or flexibility. researchgate.net

Expanding this concept, other related enzymes show even broader substrate promiscuity. For example, CYP158C1 from S. cattleya can dimerize not only flaviolin-like compounds but also a variety of plant-derived flavonoids and other aromatic polyketides. nih.govbeilstein-journals.org This promiscuity is a valuable trait for biotechnological applications, as it opens up the possibility of creating novel, unnatural dimeric compounds by feeding the enzyme different starting monomers. nih.gov The ability to switch the substrate specificity of a transport system by exchanging the substrate-binding protein has been demonstrated, highlighting a potential strategy for engineering pathways that could be applied to biflaviolin precursors. nih.gov

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Biflaviolin Yields

Beyond in vitro catalysis, a major goal is to engineer microorganisms to become cellular factories for the efficient production of 3,8'-biflaviolin. frontiersin.org This involves the application of metabolic engineering and synthetic biology to optimize the entire cellular system for higher yields. sciepublish.com

In natural metabolic pathways, enzymes that catalyze sequential reactions are often physically grouped together into complexes known as metabolons. This spatial organization enhances efficiency by channeling substrates between active sites, preventing the diffusion of intermediates, and minimizing competing side reactions. nih.gov

This principle can be artificially implemented in engineered pathways. By fusing sequential enzymes into a single polypeptide chain or by co-localizing them on a synthetic protein scaffold, the effective concentration of intermediates is increased, which can significantly boost the final product yield. nih.govmdpi.com While specific examples for biflaviolin are still emerging, this strategy has been successfully used in other pathways, such as for terpenoid production. nih.govmdpi.com For biflaviolin, one could envision fusing the 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase (the enzyme that produces the flaviolin precursor) to the biflaviolin synthase (e.g., CYP158A2). This would channel the precursor directly to the dimerization enzyme, potentially increasing the rate and specificity of biflaviolin formation. frontiersin.orgnih.gov

Heterologous expression is the process of taking the entire set of genes required for a metabolic pathway from a native organism and expressing them in a more suitable host. nih.govrsc.org Many natural products, including biflaviolin from Streptomyces, are produced by organisms that grow slowly or are difficult to cultivate on an industrial scale. ibwf.de Therefore, transferring the biflaviolin biosynthetic gene cluster into a host like E. coli or the yeast Saccharomyces cerevisiae is a common strategy. ibwf.dentu.edu.sg

These hosts are well-characterized, grow rapidly on simple media, and have a vast toolkit for genetic manipulation. nih.govfrontiersin.org The efficiency of a host like S. coelicolor relies on a metabolism that has evolved to supply the necessary precursors for complex molecules. biorxiv.org When moving a pathway to a new host, it is often necessary to perform further metabolic engineering, such as increasing the supply of precursor molecules like malonyl-CoA or optimizing the expression levels of the pathway genes to achieve high yields of the final product. frontiersin.orgbiorxiv.org

Chemoenzymatic Approaches and Derivatization for Analytical Applications

Chemoenzymatic synthesis combines the best of both worlds: the high selectivity and mild reaction conditions of enzymes with the power and versatility of chemical synthesis. d-nb.inforsc.org This approach is particularly useful for creating complex molecules or derivatives that are difficult to produce by either method alone. nih.govmdpi.com

Alternatively, a "stop and go" strategy could be employed. nih.gov Biflaviolin could be produced enzymatically and then isolated. mdpi.com Following purification, specific chemical reactions could be used to attach analytical tags, such as fluorescent markers or biotin (B1667282) groups. This derivatization makes the biflaviolin molecule easier to detect and quantify in various biological assays, aiding in the study of its function and interactions. The synthesis of complex N-glycans has successfully used such methods, where enzymes are used to extend core structures created through chemical synthesis, a principle applicable to polyketide derivatization. rsc.org

Chemical Derivatization for Improved Chromatographic Separation and Detection Sensitivity

The analysis of complex natural products such as this compound often presents challenges for standard chromatographic techniques. Due to its polyphenolic structure, containing multiple hydroxyl (-OH) groups and two naphthoquinone moieties, the compound exhibits high polarity and low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC). Furthermore, while amenable to High-Performance Liquid Chromatography (HPLC), its native chromophoric properties may not provide sufficient sensitivity for trace-level quantification in complex matrices. Chemical derivatization is a powerful strategy employed to overcome these limitations by chemically modifying the analyte to improve its analytical performance. academicjournals.orgresearchgate.net The primary goals of derivatizing this compound are to increase its volatility for GC analysis and to enhance its detectability for both GC and LC methods by introducing groups with superior spectroscopic or electrochemical properties. academicjournals.orgunito.itnih.gov

Strategies for Gas Chromatography (GC) Analysis

GC-based analysis, particularly when coupled with Mass Spectrometry (GC-MS), offers high separation efficiency and powerful identification capabilities. However, it is restricted to thermally stable and volatile compounds. The multiple polar hydroxyl groups in this compound make it non-volatile. Therefore, derivatization is an essential prerequisite. srce.hrnih.gov

Silylation

Silylation is the most prevalent derivatization technique for rendering phenolic and other hydroxyl-containing compounds suitable for GC analysis. mdpi.comjpionline.org The process involves the replacement of the active, acidic hydrogens of the hydroxyl groups with a non-polar trimethylsilyl (B98337) (TMS) group. This transformation effectively masks the polar -OH groups, which significantly reduces intermolecular hydrogen bonding, thereby increasing the molecule's volatility and thermal stability. mdpi.commdpi.com

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to increase reaction efficiency. mdpi.comtandfonline.comactahort.orgresearchgate.net The reaction converts the polar hydroxyl groups of this compound into their corresponding TMS-ethers. The resulting derivatized molecule is significantly more volatile and can be readily analyzed by GC-MS. This approach has been successfully applied to a wide range of phenolic compounds, hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs), and other complex polyphenols. unito.itmdpi.comtandfonline.com

Table 1: Potential Silylation Reagents for GC-MS Analysis of this compound This table is based on established methods for analogous phenolic and hydroxylated aromatic compounds.

| Derivatization Reagent | Abbreviation | Target Functional Group | Key Improvement | Reference |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl (-OH) | Increased volatility and thermal stability for GC analysis. | unito.itmdpi.comtandfonline.comresearchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Hydroxyl (-OH) | High volatility of by-products, powerful silyl (B83357) donor. | actahort.orgresearchgate.net |

| Trimethylchlorosilane | TMCS | Hydroxyl (-OH) | Often used as a catalyst with BSTFA or MSTFA to enhance reaction rate. | mdpi.com |

Strategies for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization is less about volatility and more about enhancing detection sensitivity and selectivity. academicjournals.org Quinones and related phenolic compounds can be weak absorbers of UV light or non-fluorescent, limiting detection limits. researchgate.netnii.ac.jp Pre-column or post-column derivatization can introduce a tag that allows for highly sensitive detection by UV-Vis, fluorescence, or electrochemical methods.

Derivatization for Enhanced UV-Visible Detection

A novel strategy for enhancing the detection of quinones involves a post-column redox-based colorimetric reaction. In this approach, the quinone moiety is reduced by a reagent such as dithiothreitol (B142953) (DTT), which generates superoxide (B77818) anion radicals. These radicals then react with a colorless tetrazolium salt, like 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride (INT), to produce a intensely colored formazan (B1609692) dye. jst.go.jp This dye can be monitored at a specific wavelength (e.g., 490 nm) where the native compound does not absorb, significantly increasing sensitivity and selectivity. jst.go.jp This technique could be applied to this compound analysis by introducing the necessary reagents post-separation column and prior to the UV-Vis detector.

Derivatization for Enhanced Fluorescence and Chemiluminescence Detection

Fluorescence and chemiluminescence detectors offer exceptional sensitivity. However, many quinones are inherently non- or weakly fluorescent, a phenomenon known as fluorescence quenching. nii.ac.jp To utilize these detection methods, derivatization is required to attach a fluorescent tag (fluorophore) or a moiety capable of chemiluminescence. For instance, quinones can be derivatized to generate reactive oxygen species (ROS) upon photoirradiation, which then react with luminol (B1675438) to produce a detectable chemiluminescent signal. nih.gov While specific reagents for derivatizing the naphthoquinone core of this compound into a fluorescent product require empirical development, the strategy remains a viable pathway to achieving very low detection limits. researchgate.netnii.ac.jp

Derivatization for Electrochemical Detection (ECD)

ECD is a highly sensitive and selective detection method for electroactive compounds. The naphthoquinone structure of this compound is inherently redox-active and thus suitable for ECD. However, derivatization can still be used to optimize its electrochemical properties or to introduce a more easily detectable tag. For example, reagents containing an isocyanate group, such as 2-[2-(isocyanate)ethyl]-3-methyl-1,4-naphthoquinone (IMQ), are known to react with hydroxyl groups. nih.gov While this compound already contains a naphthoquinone moiety, this principle could be adapted using other electroactive tags to fine-tune the redox potential for optimal detection and to separate it from background interferences.

Table 2: Potential Derivatization Strategies for Enhanced HPLC Detection of this compound This table outlines strategies based on the chemical properties of quinones and phenols.

| Detection Method | Derivatization Strategy | Reagent Example | Principle | Reference |

|---|---|---|---|---|

| UV-Visible | Post-column redox reaction | Dithiothreitol (DTT) + Tetrazolium Salt (INT) | Quinone is reduced, generating radicals that react with INT to form a colored formazan dye. | jst.go.jp |

| Chemiluminescence | Post-column ROS generation | Luminol + (Photoirradiation) | The quinone moiety generates reactive oxygen species (ROS) which react with luminol to produce light. | nih.gov |

| Electrochemical | Pre-column tagging | Isocyanate-containing electroactive tags (e.g., IMQ) | Reacts with hydroxyl groups to add a tag with a highly favorable redox potential for sensitive detection. | nih.gov |

| Fluorescence | Pre-column tagging | Fluorogenic labels (Fluorophores) | Attaches a fluorescent molecule to overcome the native low fluorescence of quinones. | researchgate.netnii.ac.jp |

Mechanistic Studies of 3,8 Biflaviolin Interactions at the Cellular and Molecular Level

Enzyme-Substrate Interactions and Binding Dynamics in Biflaviolin Formation

The formation of 3,8'-biflaviolin is a sophisticated enzymatic process. The interaction between the enzyme and its substrate, flaviolin (B1202607), is a dynamic one, characterized by specific binding events and conformational changes that are crucial for catalysis. libretexts.org

The active site of the enzyme, the specific region where the substrate binds and the chemical reaction occurs, plays a pivotal role in the formation of this compound. libretexts.org The amino acid residues within this site, along with strategically positioned water molecules, are fundamental to the catalytic process.

In the enzyme CYP158A2, a cytochrome P450 from Streptomyces coelicolor, specific amino acid residues and ordered water molecules are key to its catalytic function. nih.gov Crystal structures reveal that the side chain of the amino acid Ile87 in CYP158A2 points into the active site, where it makes contact with the flaviolin substrate. nih.gov This interaction is believed to be important in determining the specific type of biflaviolin isomer that is formed. nih.gov

Furthermore, studies on CYP158A2 have highlighted the importance of a network of hydrogen-bonded water molecules within the active site. nih.gov These water molecules, stabilized by the hydroxyl groups of the flaviolin substrate, are proposed to form a "proton-delivery cascade". nih.gov This cascade is thought to be essential for the activation of molecular oxygen, a critical step in the enzymatic reaction. nih.gov The ferrous-dioxygen structure of CYP158A2 suggests a mechanism where substrate hydroxyl groups stabilize this water pathway, facilitating the transfer of protons necessary for the catalytic cycle. nih.gov This mechanism distinguishes it from other P450 enzymes that may use a conserved threonine residue for proton transfer. nih.gov

| Enzyme | Key Residue | Role in Catalysis |

| CYP158A2 | Ile87 | Influences product regiospecificity by contacting the distal flaviolin molecule. nih.gov |

| CYP158A2 | - | Utilizes a hydrogen-bonded water network for proton delivery and oxygen activation. nih.gov |

Role in Oxidative C-C Coupling Reactions for Biopigment Formation

This compound is formed through an oxidative C-C coupling reaction, a process that is fundamental to the creation of various biopigments. nih.gov This type of reaction involves the formation of a carbon-carbon bond between two molecules, driven by an oxidative process.

Enzymes like cytochrome P450, specifically CYP158A2, catalyze the dimerization of flaviolin to produce biflaviolins, including the 3,8'-isomer. nih.gov This process is considered a key step in the biosynthesis of certain pigments. The resulting highly conjugated pigments are thought to offer protection to the organism against the damaging effects of UV radiation. nih.gov The native function of these polyketide synthase products is believed to be involved in protecting the host from oxidative radicals generated by UV light. beilstein-journals.org

The formation of pigments through oxidative coupling has parallels with melanization pathways in various organisms. Melanization is a crucial defense mechanism in many invertebrates, such as insects, and is involved in wound healing and encapsulating pathogens. embopress.org This process is initiated by phenoloxidases, which are key enzymes that catalyze the oxidation of phenols to form melanin (B1238610). embopress.orgfrontiersin.org

The biosynthesis of certain fungal melanins proceeds through a pathway involving the intermediate 1,3,6,8-tetrahydroxynaphthalene (B103748) (1,3,6,8-THN). researchgate.net While not a direct part of this specific pathway, the accumulation of flaviolin-related compounds can occur when the primary melanin pathway is inhibited. researchgate.net This suggests a potential link or shared precursor pool between different pigment production pathways. In insects, the melanization response is regulated by complex serine protease cascades involving clip domain serine proteases (CLIPs). nih.govplos.org These cascades ultimately lead to the activation of prophenoloxidase (PPO), the enzyme responsible for melanin synthesis. frontiersin.orgplos.org

Molecular Interactions with Biological Macromolecules (e.g., Proteins)

The biological activity of compounds like this compound is often dictated by their interactions with larger biological molecules, particularly proteins. beilstein-journals.orgleica-microsystems.com These interactions can modulate the function of the protein, leading to a physiological response.

The study of how small molecules, or ligands, bind to proteins is a cornerstone of drug discovery and molecular biology. biorxiv.org Computational docking studies have been employed to investigate the potential interactions between flavonoids, including a derivative of this compound, and viral proteins.

One such study explored the binding of various flavonoids to the Alpha-Rep protein of the Cotton Leaf Curl Multan Alphasatellite. cabidigitallibrary.org In this in silico analysis, this compound 2,7,2'-triolate was shown to interact with several amino acid residues within the active site of the viral protein, including Ser 6, Gln 5, Ile 4, and Leu 56. cabidigitallibrary.org The docking score, a measure of the predicted binding affinity, for this interaction was -17.2077. cabidigitallibrary.org Such studies provide a theoretical framework for understanding how these compounds might exert antiviral effects by interfering with the function of essential viral proteins. nih.gov

| Ligand | Target Protein | Interacting Residues | Docking Score |

| This compound 2,7,2'-triolate | Alpha-Rep protein | Ser 6, Gln 5, Ile 4, Leu 56 | -17.2077 cabidigitallibrary.org |

Ecological and Environmental Significance of 3,8 Biflaviolin and Naphthoquinone Dimers

Role in Microbial Protective Mechanisms against Environmental Stressors

While specific research on the protective role of 3,8'-Biflaviolin is limited, the broader family of naphthoquinone dimers is recognized for its contribution to microbial defense and survival under adverse conditions. plos.orgscienceopen.com Fungi, in particular, produce these compounds as a defense strategy to navigate the challenges of their ecological niche. asm.orgescholarship.org

The production of naphthoquinones is often a response to environmental stress. escholarship.org These pigments can provide protective properties, offering resistance against ultraviolet (UV) radiation, preventing desiccation in extreme conditions, and shielding the organism from photo-oxidation. escholarship.org The evolution of biosynthetic pathways for these metabolites is considered a crucial factor for the survival and diversification of fungal species. asm.org

Naphthoquinones act as defensive compounds in interspecies chemical warfare, inhibiting or killing other microorganisms in the same ecosystem and thus providing a selective advantage to the producer. researchgate.netasm.org This antimicrobial activity is a key component of their protective function. plos.orgscienceopen.com Organisms that synthesize these potent compounds must also develop self-protection mechanisms to avoid autotoxicity. asm.org For instance, the fungus Monascus possesses a two-tiered resistance strategy involving a specific exporter to expel the naphthoquinones from its cells and a reduction cascade to render any remaining intracellular molecules nontoxic. asm.org

Table 1: Protective Roles of Selected Naphthoquinones

| Compound/Class | Protective Role | Producing Organism Type | Reference(s) |

|---|---|---|---|

| Naphthoquinones | Defense against pathogens | Fungi, Plants, Bacteria | plos.orgscienceopen.com |

| Fungal Pigments | UV resistance, Desiccation prevention | Fungi | escholarship.org |

| Monasones | Antimicrobial activity, Self-resistance | Monascus spp. (Fungus) | asm.org |

Inter-organismal Interactions and Rhizosphere Dynamics Involving Naphthoquinone Derivatives

Naphthoquinone derivatives are significant mediators of interactions between different organisms, playing roles in competition, defense, and signaling. researchgate.netnih.govnih.gov Their production can be directly triggered by the presence of competing microbes, serving as a form of chemical defense. asm.orgrsc.org A clear example is the induced biosynthesis of cryptic naphthoquinone dimers, fusatricinones A–D, by the fungus Fusarium tricinctum only when it is co-cultured with the bacterium Streptomyces lividans. rsc.org This demonstrates that microbial competition can activate silent biosynthetic gene clusters, leading to the production of defensive compounds not seen in axenic cultures. rsc.org Similarly, the production of naphthoquinones called monasones in Monascus fungi can be induced by elicitation with competing microorganisms. asm.org

In the complex environment of the plant rhizosphere (the soil region immediately surrounding plant roots), naphthoquinones are key players in chemical signaling and allelopathy. nih.govnih.gov Plants from various families have independently evolved the ability to produce and excrete these compounds from their roots into the soil. nih.gov For example, species like Echium plantagineum release significant amounts of bioactive shikonins (a type of naphthoquinone) from their roots. nih.gov These chemicals can influence the surrounding microbial communities and inhibit the growth of competing plants, a phenomenon known as allelopathy. nih.govnih.gov The deployment of these reactive molecules into the rhizosphere highlights their role as drivers of plant-plant and plant-organismal interactions, contributing to the invasion success of certain plant species. nih.govnih.gov

Table 2: Examples of Naphthoquinone-Mediated Interactions

| Interaction Type | Naphthoquinone(s) Involved | Interacting Organisms | Outcome | Reference(s) |

|---|---|---|---|---|

| Competition/Defense | Fusatricinones (dimers) | Fusarium tricinctum (fungus) vs. Streptomyces lividans (bacterium) | Fungus produces dimers to inhibit bacterium. | rsc.org |

| Competition/Defense | Monasones | Monascus spp. (fungus) vs. competing microbes | Fungus produces naphthoquinones as a defense. | asm.org |

| Allelopathy | Shikonins | Echium plantagineum (plant) vs. other plants/microbes | Plant exudes shikonins into rhizosphere to inhibit competitors. | nih.gov |

Contribution to Pigment Production in Fungi and Bacteria

This compound is a dimeric naphthoquinone, a class of compounds that are well-documented as pigments in fungi and bacteria. asm.orgnih.govebi.ac.uk These polyketide-derived molecules are responsible for a wide spectrum of colors, including yellow, orange, red, and brown, in various microbial species. nih.govamazonaws.com More than 100 different naphthoquinone metabolites have been identified from over 60 species of filamentous fungi. asm.org

The biosynthesis of these pigments is often linked to the organism's response to its environment. escholarship.org Fungi frequently produce pigments as secondary metabolites when facing nutrient depletion or other unfavorable growth conditions. nih.gov For example, the biosynthesis of naphthoquinone pigments in Fusarium species is considered a primary response to stress, occurring under conditions that inhibit or arrest growth. amazonaws.com This suggests that pigmentation and stress defense are often coupled functions.

Several Fusarium species are noted for their production of naphthoquinone pigments. amazonaws.com The specific compounds and their colors can vary depending on the species and cultivation conditions. amazonaws.com In some fungi, naphthoquinones are intermediates in the biosynthesis of other complex pigments like melanin (B1238610). researchgate.net For instance, 3,3'-biflaviolin, an isomer of this compound, is known to be a metabolite in the melanin pathway of the fungus Thielaviopsis basicola, which provides tolerance against environmental stresses. researchgate.net The crystalline structure of some red naphthoquinone pigments may contribute to their high color stability and resistance to degradation by light and UV radiation. escholarship.org

Table 3: Examples of Naphthoquinone Pigments from Microorganisms

| Pigment Name / Class | Color | Producing Organism(s) | Reference(s) |

|---|---|---|---|

| Monasones A and B | N/A | Monascus spp. | asm.org |

| Naphthoquinones (general) | Yellow, Orange, Brown | Fusarium spp. | nih.govamazonaws.com |

| 3,3'-Biflaviolin | (part of melanin pathway) | Thielaviopsis basicola | researchgate.net |

| Red Naphthoquinone | Red | Scytalidium ganodermophthorum | escholarship.org |

Metabolic Fates and Biotransformation Pathways in Microorganisms

Pathways of Degradation and Turnover within Microbial Systems

Following an extensive review of published scientific data, no specific pathways for the microbial degradation or turnover of 3,8'-Biflaviolin have been characterized. The catabolism of this dimeric naphthoquinone, including the enzymatic processes and resulting breakdown products in bacteria or fungi, remains an area requiring further research. General microbial degradation of complex aromatic compounds often involves enzymatic activities such as oxygenases, reductases, and hydrolases, which break down the molecule into smaller, more readily metabolized intermediates. However, the specific enzymes and metabolic routes involved in the catabolism of this compound have not been identified.

Formation of Shunt Products and Related Metabolites

This compound is a known secondary metabolite produced by the soil bacterium Streptomyces coelicolor A3(2). It is synthesized through the oxidative coupling of two flaviolin (B1202607) molecules, a reaction catalyzed by the cytochrome P450 enzyme, biflaviolin synthase. This process can also yield the isomer 3,3'-biflaviolin.

Beyond its primary biosynthesis, there is no available scientific information detailing the formation of shunt products or other related metabolites derived from this compound itself within microbial systems. Shunt products typically arise when biosynthetic pathways deviate from the main route, often due to substrate promiscuity of enzymes or metabolic imbalances, leading to structurally related but distinct compounds. The existence and identity of any such shunt metabolites originating from this compound are currently unknown.

Implications for Microbial Secondary Metabolism and Biosynthetic Network Dynamics

As a secondary metabolite, this compound is produced by Streptomyces coelicolor during specific phases of its lifecycle, and its production is linked to the organism's complex regulatory networks that govern secondary metabolism. The production of such pigmented compounds in Streptomyces is often associated with cellular differentiation and can play roles in ecological interactions, such as providing protection against UV radiation.

Future Directions and Emerging Research Avenues

Development of Advanced Biocatalytic Systems for Directed Biflaviolin Synthesis

The chemical synthesis of complex natural products like 3,8'-Biflaviolin is often challenging, multi-step, and environmentally taxing. Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly specific alternative. nih.gov Future research is focusing on developing sophisticated biocatalytic systems for the directed synthesis of biflaviolin.

One promising approach involves the use of engineered enzymes and microorganisms. academie-sciences.fr For instance, the cytochrome P450 enzyme CYP158A3 from Streptomyces avermitilis has been identified as a biflaviolin synthase, capable of catalyzing the C-C coupling of flaviolin (B1202607) monomers. nih.gov Future work will likely involve the engineering of this and other related P450 enzymes to enhance their efficiency, stability, and substrate scope, enabling the production of not just this compound but also novel, "unnatural" dimers with potentially enhanced bioactivities. nih.govbeilstein-journals.org

Furthermore, synthetic biology techniques are being applied to create customized microbial cell factories. A recent study demonstrated a novel protein scaffolding approach in cyanobacteria for the production of the polyketide biflaviolin, aiming to improve pathway efficiency by co-localizing enzymes. db-thueringen.de While initial designs require further optimization, this strategy paves the way for developing self-assembling nanofilaments that can act as molecular assembly lines for biflaviolin synthesis, potentially increasing product titers and simplifying purification. db-thueringen.de Such advanced biocatalytic systems will be crucial for the sustainable and scalable production of biflaviolin and its analogs for further study and application. nih.gov

Integrative Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) in Biflaviolin Research

To fully understand and manipulate the production of this compound, a holistic view of the biological system is required. Integrative multi-omics approaches, which combine genomics, proteomics, and metabolomics, provide a powerful toolkit for this purpose. mdpi.comisaaa.org

Genomics: The starting point is the identification of the biosynthetic gene cluster (BGC) responsible for biflaviolin production in various organisms. isaaa.org By sequencing the genomes of known producers, like Streptomyces species, researchers can pinpoint the complete set of genes involved. nih.gov Comparative genomics can then be used to find homologous BGCs in other organisms, potentially uncovering novel enzymatic pathways or regulatory elements. beilstein-institut.de

Proteomics: This involves the large-scale study of proteins. omicscentre.com In biflaviolin research, proteomics can identify all the enzymes expressed from the BGC under specific conditions, confirming their roles in the biosynthetic pathway. mdpi.comisaaa.org It can also reveal post-translational modifications that might regulate enzyme activity, providing crucial information for engineering more efficient biocatalytic systems. omicscentre.com

Metabolomics: This is the comprehensive analysis of all small-molecule metabolites within a biological sample. isaaa.org Untargeted metabolomics can be used to screen microbial extracts for this compound and related pathway intermediates or byproducts. nih.govomicscentre.com This approach is vital for understanding the metabolic flux through the pathway and identifying potential bottlenecks that can be addressed through genetic engineering. mdpi.com Combining metabolomics with transcriptomics (the study of gene expression) can powerfully correlate gene activity with metabolite production, helping to elucidate the function of previously uncharacterized enzymes in the biflaviolin pathway. nih.govnih.gov

By integrating these 'omics' datasets, researchers can build comprehensive models of biflaviolin biosynthesis. ega-archive.org This deep understanding will facilitate the rational design of high-yielding microbial strains and the discovery of new biflaviolin-related compounds. mdpi.com

Computational Chemistry and De Novo Enzyme Design for Novel Biflaviolin Congeners

Computational methods are becoming indispensable in modern drug discovery and enzyme engineering. researchgate.netpsu.edu For this compound, these tools offer the ability to predict the properties of new derivatives and to design bespoke enzymes for their synthesis from the ground up.

Computational Chemistry: Techniques like Density Functional Theory (DFT) and Quantum Monte Carlo can be used to model the electronic structure and predict the chemical properties of this compound and its hypothetical congeners. wikipedia.orglbl.gov This ab initio ("from first principles") approach allows researchers to screen virtual libraries of novel biflaviolin derivatives for desired characteristics, such as enhanced binding to a specific biological target, before attempting their synthesis. researchgate.netwikipedia.org This can dramatically accelerate the discovery of new lead compounds.

De Novo Enzyme Design: This exciting field aims to create entirely new enzymes with tailored functions. nih.gov Using computational protocols like Rosetta, scientists can design an enzyme active site specifically to catalyze a desired reaction, such as the dimerization of modified flaviolin monomers to produce a specific biflaviolin congener. nih.govplos.org More recent models like GENzyme can take a target chemical reaction as the primary input to generate a complete enzyme structure. arxiv.org Another strategy, Riff-Diff, combines machine learning with atomistic modeling to scaffold catalytic amino acid arrays within new protein backbones. biorxiv.org These approaches could be used to design novel synthases that overcome the limitations of naturally occurring enzymes, producing biflaviolin analogs that are inaccessible through other means. plos.orgbiorxiv.org

Exploring Uncharted Biosynthetic Pathways and Enzymes

While the discovery of biflaviolin synthases like CYP158A3 represents a significant step forward, it is likely that nature holds other, as-yet-undiscovered enzymatic solutions for creating this dimer. nih.gov A key future direction is the exploration of this uncharted biosynthetic territory.

Genome mining of the ever-expanding databases of microbial sequences is a powerful strategy for this exploration. helmholtz-hips.de By searching for genes with homology to known polyketide synthases or tailoring enzymes, researchers may identify entirely new BGCs for biflaviolin or related compounds. researchgate.net This approach has been highly successful in discovering novel natural products. nih.gov

Additionally, research into under-explored enzyme families could reveal new catalytic mechanisms relevant to biflaviolin synthesis. academie-sciences.fr For example, cofactor F420-dependent enzymes are a largely untapped resource for redox biocatalysis that could play a role in modifying the naphthoquinone core. mdpi.com Similarly, a deeper understanding of how enzymes control fleeting chiral intermediates—short-lived, symmetric molecules that become chiral during a reaction—could provide insights into the stereochemical control of the dimerization process. nih.gov The discovery of novel enzymes that catalyze dimerization, such as the P450 monooxygenase (CYP158C1) that dimerizes isoflavones in Streptomyces cattleya, highlights that unexpected catalysts for C-C and C-O bond formation are still waiting to be found. nih.govbeilstein-journals.org Many biosynthetic pathways for important plant-derived natural products remain poorly understood, indicating a vast and fertile ground for discovery. frontiersin.org

Application of Artificial Intelligence and Machine Learning in Biflaviolin Research

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize natural product research, from discovery to development. jhidc.orgresearchgate.net For this compound, these technologies offer transformative potential across several research fronts.

Bioactivity Prediction: ML models can be trained on large datasets of known bioactive compounds to predict the pharmacological properties of new molecules. github.comgithub.commdpi.com By inputting the structures of novel biflaviolin congeners designed computationally, these models can rapidly forecast their likely bioactivities, helping to prioritize the most promising candidates for synthesis and testing. nih.govbiorxiv.org

Genome Mining and Pathway Discovery: AI can significantly enhance the process of genome mining. helmholtz-hips.de ML algorithms can be trained to recognize the subtle signatures of BGCs directly from genomic sequence data, identifying potential pathways for biflaviolin production much faster and more accurately than manual annotation. mdpi.com This accelerates the discovery of new producing organisms and novel enzyme variants. helmholtz-hips.de

De Novo Design and Optimization: AI is being integrated into the de novo design of both small molecules and enzymes. nih.gov Generative AI models can explore vast chemical spaces to propose entirely new biflaviolin-like structures with optimized properties. researchgate.net In biocatalysis, AI can predict how specific amino acid changes will affect an enzyme's function, guiding the engineering of more efficient biflaviolin synthases. nih.gov

The integration of AI into a multi-omics framework will create a powerful, predictive platform for biflaviolin research, streamlining the entire discovery and development pipeline from gene to potential drug candidate. jhidc.orgijrpas.com

Q & A

Q. How is 3,8'-Biflaviolin enzymatically synthesized in Streptomyces species?

Biflaviolin synthases like CYP158A2 (in S. coelicolor) and CYP158A3 (in S. avermitilis) catalyze oxidative C-C coupling of flaviolin monomers. These cytochrome P450 enzymes utilize molecular oxygen and heme cofactors to dimerize substrates, forming this compound. Substrate binding studies (e.g., 2-hydroxynaphthoquinone [2-OH NQ]) reveal type I spectral shifts, indicating displacement of water molecules in the active site during catalysis .

Q. What methods are used to purify and characterize biflaviolin synthases like CYP158A3?

Recombinant CYP158A3 is heterologously expressed in E. coli with molecular chaperones (GroEL/ES) to improve folding. Purification involves Ni²⁺-NTA affinity chromatography, yielding ~45.1 kDa protein. Spectroscopic characterization includes CO-reduced difference spectra (Soret peak at 447 nm) to confirm functional holoenzyme formation .

Q. How do substrate binding studies inform the catalytic mechanism of biflaviolin synthases?

Binding titrations with ligands like myristic acid (Kd = 98 ± 19 µM) and 2-OH NQ (Kd = 18 ± 2 µM) reveal type I spectral changes, reflecting substrate-induced shifts in heme iron spin state. These studies identify hydrophobic interactions and aromatic stacking as critical for substrate positioning in the active site .

Advanced Research Questions

Q. How do structural differences between CYP158A2 and CYP158A3 affect their catalytic outcomes?

Despite 81% sequence identity, CYP158A3 exhibits weaker activity with 2-OH NQ compared to CYP158A2. Homology modeling suggests divergent active site residues (e.g., Ile87 in CYP158A2) may alter substrate orientation or proton relay networks, impacting dimerization efficiency .

Q. How can researchers address contradictions in biflaviolin synthase activity with alternative substrates like 2-OH NQ?

While 2-OH NQ binds tightly to CYP158A3 (Kd = 18 µM), its dimerization yields trace products due to missing 5- and 7-hydroxy groups, which disrupt proton delivery via active site water molecules. LC-MS analysis (negative-ion mode, m/z 361 [M]⁺) confirms dimer formation but highlights substrate-specific limitations .

Q. What challenges arise in crystallizing biflaviolin synthases, and how do they impact mechanistic studies?

CYP158A3 resists crystallization due to flexible N-terminal residues. Truncation of the first seven amino acids reduces expression levels (74 nmol/L vs. 850 nmol/L) but fails to yield diffraction-quality crystals. Homology modeling (using CYP158A2 as a template) remains the primary method for structural insights .

Q. What role do active site water molecules play in oxygen activation during biflaviolin formation?

Kinetic solvent isotope effect (KSIE) studies show deuterated water reduces flaviolin consumption rates, implicating proton transfer via a conserved water chain in oxygen activation. Disruption of this network (e.g., with 2-OH NQ) stalls catalytic turnover .

Q. What methodological considerations are critical for validating biflaviolin dimerization via LC-MS?

Use a Shim-pack VP-ODS column with a formic acid/trifluoroacetic acid mobile phase gradient. Electrospray ionization in negative mode detects dimerized products (m/z 361) with interface temperatures set to 250°C. Ethyl acetate extraction ensures recovery of hydrophobic products .

Q. Why do discrepancies exist in enzyme classification of biflaviolin synthases across databases?

Initially classified under EC 1.14.21.7, biflaviolin synthases were reclassified to EC 1.14.19.69 due to revised mechanistic understanding (non-ribosomal coupling vs. oxygen-dependent oxidation). This reflects evolving insights into P450-mediated dimerization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.